molecular formula C28H30N2O3 B11577017 5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11577017
M. Wt: 442.5 g/mol
InChI Key: HHHQUJJJCOQYRW-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazolo[1,5-c][1,3]benzoxazine core structure, which is fused with tert-butylphenyl and dimethoxyphenyl groups

Properties

Molecular Formula

C28H30N2O3

Molecular Weight

442.5 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C28H30N2O3/c1-28(2,3)20-13-10-18(11-14-20)27-30-23(21-8-6-7-9-24(21)33-27)17-22(29-30)19-12-15-25(31-4)26(16-19)32-5/h6-16,23,27H,17H2,1-5H3

InChI Key

HHHQUJJJCOQYRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of tert-butylphenyl and dimethoxyphenyl groups: These groups are introduced through substitution reactions, often using reagents like tert-butylphenyl halides and dimethoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or other electrophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory and anticancer properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.

    Modulation of signaling pathways: It may influence cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of tert-butylphenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound features a complex structure characterized by a pyrazolo-benzoxazine framework. Its molecular formula is C24H26N2O3C_{24}H_{26}N_2O_3, and it has a molecular weight of 402.48 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has shown promising results in several areas:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial and fungal strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : In vitro studies have shown that it can reduce pro-inflammatory cytokine production, indicating a potential role in managing inflammatory diseases.

Antitumor Activity

A study conducted on human cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Caspase activation
MCF-725Bcl-2 modulation

Antimicrobial Activity

In antimicrobial assays, the compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were determined using the broth dilution method.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Effects

The anti-inflammatory potential was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced levels of TNF-alpha and IL-6.

Case Studies

  • Antitumor Efficacy in Vivo : A mouse model study demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis showed decreased proliferation markers in treated tumors.
  • Infection Management : In a clinical setting, patients with resistant bacterial infections showed improved outcomes when treated with formulations containing this compound alongside traditional antibiotics.

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